Home > Products > Screening Compounds P19195 > Pralatrexate, (R)-
Pralatrexate, (R)- - 1320211-70-8

Pralatrexate, (R)-

Catalog Number: EVT-279632
CAS Number: 1320211-70-8
Molecular Formula: C23H23N7O5
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pralatrexate, (R)- is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1; intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors; inhibition of DNA, RNA and protein synthesis; and apoptotic tumor cell death.

Pralatrexate

  • Compound Description: Pralatrexate is a folate analog metabolic inhibitor used for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) [, ]. It is a racemic mixture composed of (R)- and (S)- diastereomers []. Pralatrexate works by inhibiting dihydrofolate reductase (DHFR) [], an enzyme involved in folate metabolism which is essential for the synthesis of DNA, RNA and proteins. Pralatrexate has high affinity for the reduced folate carrier-1 (RFC-1), which is overexpressed on cancer cells, resulting in increased uptake and retention in malignant cells [, , , , ]. Once inside cells, it is efficiently polyglutamated, leading to prolonged intracellular retention [, ].

Methotrexate

  • Compound Description: Methotrexate is an antifolate drug that inhibits DHFR, similar to pralatrexate [, , , , ]. It is commonly used in chemotherapy regimens for various cancers, including lymphomas.
  • Relevance: Methotrexate shares a similar mechanism of action with Pralatrexate, (R)-, as both compounds target DHFR and interfere with folate metabolism. Both compounds are classified as antifolates [, , , , ].

Gemcitabine

  • Compound Description: Gemcitabine is a chemotherapy drug that interferes with DNA synthesis, ultimately leading to cell death [, , ]. It is used in various cancer types, including lymphomas.
  • Relevance: Gemcitabine is often considered as a treatment option for similar patient populations as pralatrexate, (R)-, particularly in the context of relapsed or refractory lymphomas [, ]. While not structurally similar, it is clinically relevant to compare their efficacies and potential as combination therapies with other agents.

Romidepsin

  • Compound Description: Romidepsin is a histone deacetylase (HDAC) inhibitor approved for treating relapsed or refractory PTCL [, , , , ]. HDAC inhibitors work by modifying gene expression and inducing cell cycle arrest and apoptosis in cancer cells.
  • Relevance: Romidepsin has been investigated in combination with pralatrexate, (R)-, in preclinical and clinical settings for the treatment of PTCL [, , , , ]. This combination aims to exploit potential synergistic effects arising from their distinct mechanisms of action.

6-Thioguanine (6-TG)

  • Compound Description: 6-Thioguanine is a purine analog that disrupts DNA replication and induces apoptosis in cancer cells []. It is used in the treatment of acute leukemias.
  • Relevance: 6-Thioguanine was studied in combination with pralatrexate for its potential in treating methylthioadenosine phosphorylase (MTAP)-deficient T-cell acute lymphoblastic leukemia []. Although the specific mechanism of synergy requires further investigation, this combination suggests a potential therapeutic strategy for specific subtypes of T-cell malignancies.
Overview

Pralatrexate, specifically the (R)-enantiomer, is a synthetic compound primarily used in oncology as an antineoplastic agent. It is classified as a folate analog and functions as a metabolic inhibitor, selectively targeting cancer cells that overexpress the reduced folate carrier protein-1. This compound is marketed under the brand name Folotyn and is indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma.

Source and Classification

Pralatrexate is derived from the chemical structure of folic acid, which plays a critical role in DNA synthesis and cellular metabolism. It is categorized under antimetabolites, specifically folic acid analogs, and is classified in the anatomical therapeutic chemical classification system with the code L01BA05. The compound is recognized for its ability to inhibit dihydrofolate reductase, an enzyme crucial for folate metabolism.

Synthesis Analysis

The synthesis of pralatrexate involves several key steps that create its unique structure. The compound is synthesized through a series of chemical reactions that typically include:

  1. Formation of the Core Structure: The initial steps involve creating the pteridine core, which is central to many folate analogs.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance the compound's affinity for reduced folate carrier proteins and to facilitate its cytotoxic action against cancer cells.
  3. Chiral Center Configuration: The synthesis results in a racemic mixture containing both (R)- and (S)-enantiomers at specific chiral centers, particularly at C10 and C19.

Detailed technical methodologies for synthesizing pralatrexate can be found in pharmaceutical chemistry literature, which outlines specific reagents, reaction conditions, and purification techniques.

Molecular Structure Analysis

Pralatrexate has a complex molecular structure characterized by its molecular formula C23H23N7O5C_{23}H_{23}N_{7}O_{5} and a molecular weight of approximately 477.48 g/mol. The structure includes:

  • Chiral Centers: The compound contains two asymmetric carbon centers which contribute to its diastereomeric nature.
  • Functional Groups: It features multiple amine and carboxylic acid groups that are essential for its biological activity.

The chemical structure can be represented as follows:

IUPAC Name (2S)2(4[1(2,4diaminopteridin6yl)pent4yn2yl]phenylformamido)pentanedioic acid\text{IUPAC Name }(2S)-2-({4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]phenyl}formamido)pentanedioic\text{ acid}
Chemical Reactions Analysis

Pralatrexate undergoes several important chemical reactions within biological systems:

  1. Inhibition of Dihydrofolate Reductase: Pralatrexate competes with dihydrofolate for binding to dihydrofolate reductase, leading to decreased levels of tetrahydrofolate and subsequently inhibiting DNA synthesis.
  2. Polyglutamylation: The drug can be converted into polyglutamylated forms by the enzyme folylpolyglutamyl synthase. This modification enhances its retention within cancer cells and further inhibits folate metabolism.
  3. Metabolism: Pralatrexate exhibits low hepatic metabolism and does not significantly induce or inhibit cytochrome P450 enzymes.
Mechanism of Action

The mechanism by which pralatrexate exerts its therapeutic effects involves several key processes:

  1. Selective Uptake: Pralatrexate is preferentially taken up by cancer cells through reduced folate carrier proteins due to its structural similarity to folic acid.
  2. Inhibition of Folate Metabolism: By inhibiting dihydrofolate reductase, pralatrexate disrupts the synthesis of nucleotides necessary for DNA replication, leading to cell death in rapidly dividing tumor cells.
  3. Cytotoxicity: The drug demonstrates significant cytotoxic effects across various human cancer cell lines at low concentrations, indicating its potency as an anticancer agent.
Physical and Chemical Properties Analysis

Pralatrexate exhibits several notable physical and chemical properties:

  • Appearance: It is typically an off-white to yellow solid.
  • Solubility: Pralatrexate is soluble in aqueous solutions at pH levels above 6.5 but is practically insoluble in organic solvents like chloroform and ethanol.
  • pKa Values: The compound has three pKa values (3.25, 4.76, and 6.17), indicating its acidic properties.
  • Melting Point: Pralatrexate has a melting point around 216°C.

These properties influence its formulation as an injectable solution for intravenous administration.

Applications

Pralatrexate is primarily used in clinical settings for treating specific types of lymphomas, particularly relapsed or refractory peripheral T-cell lymphoma. Its effectiveness stems from its ability to target rapidly dividing cells while minimizing effects on normal tissues when dosed appropriately.

In addition to its primary use in oncology, research continues into potential applications in other malignancies where folate metabolism plays a critical role.

Properties

CAS Number

1320211-70-8

Product Name

Pralatrexate, (R)-

IUPAC Name

(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid

Molecular Formula

C23H23N7O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1

InChI Key

OGSBUKJUDHAQEA-ZBFHGGJFSA-N

SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Pralatrexate, (R)-;

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.